Delequamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

地乐卡明合成涉及多个步骤,包括母液的制备。 例如,将 2 毫克的化合物溶解在 50 微升的二甲基亚砜 (DMSO) 中,可获得 40 毫克/毫升的母液浓度 。 工业生产方法的文献记载并不广泛,但该化合物以不同数量可用于研究目的 .

化学反应分析

地乐卡明经历了几种类型的化学反应,主要涉及其与 α-2 肾上腺素能受体的相互作用。 这些反应中常用的试剂和条件包括选择性 α-2 受体拮抗剂,如育亨宾 。 这些反应产生的主要产物通常与去甲肾上腺素释放和一氧化氮合成的调节有关 .

科学研究应用

Cognitive Disorders

Delequamine has been investigated for its potential role in treating cognitive disorders such as mental retardation. Research indicates that the compound may enhance neurotransmission by blocking alpha-2 adrenergic receptors, which can lead to increased norepinephrine levels and improved cognitive function. This mechanism of action is particularly relevant in the context of neurodevelopmental disorders where norepinephrine signaling is disrupted.

Case Study: Cognitive Enhancement

A study explored the effects of this compound on cognitive performance in animal models. Results showed a significant improvement in learning and memory tasks, suggesting that this compound may hold therapeutic potential for cognitive impairments associated with various mental health conditions .

Experimental Findings

In preclinical studies, this compound was administered to ovariectomized rats, resulting in increased sexual receptivity. The compound was found to significantly increase lordotic activity with an effective dose (ED50) of 0.32 mg/kg, confirming its potential as a treatment for female sexual dysfunction .

Comparison with Other Compounds

When compared to other alpha-2 antagonists like yohimbine, this compound demonstrated greater selectivity and potency in enhancing sexual response, making it a valuable candidate for further clinical exploration.

Colorectal Cancer

This compound has shown promise in cancer research, particularly regarding its effects on colorectal cancer cell viability. Studies indicate that the compound inhibits the growth of cancer cells through its action on specific signaling pathways involved in tumor proliferation.

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Mental Health | Alpha-2 receptor antagonism | Improved cognitive function in animal models |

| Sexual Dysfunction | Increases norepinephrine release | Enhanced sexual receptivity in female rats |

| Cancer Research | Inhibition of cancer cell growth | Reduced viability of colorectal cancer cells |

作用机制

地乐卡明通过选择性阻断 α-2 肾上腺素能受体发挥作用。这种阻断通过阻止突触处去甲肾上腺素的再摄取来增加去甲肾上腺素的传递。 此外,地乐卡明调节去甲肾上腺素诱导的阴茎平滑肌收缩,通过增强一氧化氮释放促进勃起 .

相似化合物的比较

地乐卡明经常与其他 α-2 肾上腺素能受体拮抗剂(如育亨宾)进行比较。 虽然这两种化合物具有相似的作用机制,但地乐卡明更具选择性和效力 。其他类似化合物包括:

育亨宾: 一种 α-2 肾上腺素受体拮抗剂,用于增强性反应.

依米洛克斯: 另一种 α-2 肾上腺素能受体拮抗剂,用于治疗重度抑郁症.

地乐卡明独特的选择性和效力使其成为各个领域研究的宝贵化合物。

生物活性

Delequamine, also known as RS-15385-197, is a selective α2-adrenergic receptor antagonist that has garnered attention in pharmacological research, particularly in the context of erectile dysfunction (ED) and sexual behavior modulation. This compound exhibits significant selectivity against other receptor types, notably showing over 1000-fold selectivity against 5-HT1A receptors and α1-adrenoceptors, making it a unique candidate for therapeutic applications in sexual health .

Receptor Interaction

This compound primarily functions by antagonizing α2-adrenergic receptors, which are known to play a crucial role in the modulation of neurotransmitter release and smooth muscle tone. The blockade of these receptors facilitates increased norepinephrine release, enhancing penile erection by promoting vasodilation and relaxation of cavernous smooth muscles .

Biological Pathways

The biological activity of this compound can be understood through its impact on various signaling pathways:

- NO-cGMP Pathway : By increasing the availability of norepinephrine, this compound indirectly influences the nitric oxide (NO) pathway. NO is critical for the production of cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation in the corpus cavernosum of the penis.

- cAMP Pathway : Additionally, this compound may affect cyclic adenosine monophosphate (cAMP) levels, further contributing to muscle relaxation and erectile function .

Experimental Studies

Several studies have investigated the effects of this compound on sexual response and erectile function:

- Erectile Dysfunction Models : In animal models, particularly rats, this compound has been shown to significantly enhance erectile responses when administered prior to sexual stimulation. This effect is attributed to its ability to modulate central and peripheral adrenergic pathways .

- Female Sexual Behavior : Research has also explored the impact of this compound on female sexual behavior. In controlled experiments, it was observed that administration of this compound influenced sexual receptivity and behavior in female rats, indicating its broader implications in sexual health beyond male erectile function .

Case Studies

A notable case study involved a cohort of subjects with diagnosed erectile dysfunction receiving this compound as part of their treatment regimen. The results indicated a marked improvement in erectile function scores compared to baseline measurements, supporting the compound's efficacy as a therapeutic agent for ED .

Data Summary

Here is a summary table highlighting key findings from various studies on this compound:

属性

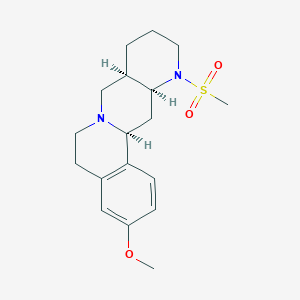

CAS 编号 |

119905-05-4 |

|---|---|

分子式 |

C18H26N2O3S |

分子量 |

350.5 g/mol |

IUPAC 名称 |

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |

InChI |

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |

InChI 键 |

JKDBLHWERQWYKF-JLSDUUJJSA-N |

SMILES |

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |

手性 SMILES |

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |

规范 SMILES |

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |

Key on ui other cas no. |

119905-05-4 |

同义词 |

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。